Ethyl 2-fluoro-3-oxopentanoate

Fluorinated β-Ketoester Synthesis Halogen-Exchange Fluorination Voriconazole Intermediate

Ethyl 2-fluoro-3-oxopentanoate (CAS 759-67-1) is a fluorinated β-ketoester with the molecular formula C7H11FO3 and a molecular weight of 162.16 g/mol. It is a versatile synthetic intermediate featuring both a reactive α-fluoro substituent and a β-ketoester moiety, enabling its use in constructing fluorinated heterocycles and as a key precursor to pharmaceutical agents such as the triazole antifungal voriconazole.

Molecular Formula C7H11FO3
Molecular Weight 162.16 g/mol
CAS No. 759-67-1
Cat. No. B1590777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-fluoro-3-oxopentanoate
CAS759-67-1
Molecular FormulaC7H11FO3
Molecular Weight162.16 g/mol
Structural Identifiers
SMILESCCC(=O)C(C(=O)OCC)F
InChIInChI=1S/C7H11FO3/c1-3-5(9)6(8)7(10)11-4-2/h6H,3-4H2,1-2H3
InChIKeyODPHSEIVAPWGAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Fluoro-3-oxopentanoate (CAS 759-67-1): Procurement-Ready Overview of a Fluorinated β-Ketoester Building Block


Ethyl 2-fluoro-3-oxopentanoate (CAS 759-67-1) is a fluorinated β-ketoester with the molecular formula C7H11FO3 and a molecular weight of 162.16 g/mol . It is a versatile synthetic intermediate featuring both a reactive α-fluoro substituent and a β-ketoester moiety, enabling its use in constructing fluorinated heterocycles and as a key precursor to pharmaceutical agents such as the triazole antifungal voriconazole . The compound is commercially available as a colorless to light yellow liquid, with reported purity levels of ≥98% [1], and is typically stored at 2–8 °C under an inert atmosphere to maintain stability .

Why Generic Substitution Fails: Ethyl 2-Fluoro-3-oxopentanoate vs. Non-Fluorinated and Chlorinated β-Ketoester Analogs


Generic substitution of Ethyl 2-fluoro-3-oxopentanoate with non-fluorinated β-ketoesters (e.g., ethyl 3-oxopentanoate) or chlorinated analogs (e.g., ethyl 2-chloro-3-oxopentanoate) is not scientifically defensible for critical applications. The α-fluoro substituent profoundly alters reactivity, selectivity, and downstream product profiles in ways that the non-fluorinated or chlorinated counterparts cannot replicate [1]. In halogen-exchange fluorination, the ethyl 2-fluoro-3-oxopentanoate is obtained in a molar yield of 74.0% from the chloro intermediate, while the chloro intermediate itself is formed in 86.1% yield—demonstrating that the fluorinated product is a distinct synthetic entity with its own optimized yield and purity profile [2]. Furthermore, the fluorinated compound enables continuous production processes achieving GC purity of ≥98.5%, a specification that generic non-fluorinated β-ketoesters cannot match in the context of voriconazole synthesis [3]. Attempting to substitute the fluoro group would result in either complete synthetic failure or the generation of an undesired impurity profile, directly impacting the quality of the final API.

Product-Specific Quantitative Evidence Guide: Ethyl 2-Fluoro-3-oxopentanoate vs. Closest Analogs


Synthetic Yield: Ethyl 2-Fluoro-3-oxopentanoate vs. Ethyl 2-Chloro-3-oxopentanoate in Halogen-Exchange Fluorination

In the halogen-exchange fluorination route starting from ethyl 3-oxopentanoate, the intermediate ethyl 2-chloro-3-oxopentanoate is obtained with a crude molar yield of 86.1%, while the target compound ethyl 2-fluoro-3-oxopentanoate is subsequently obtained with a crude molar yield of 74.0% [1]. This direct head-to-head comparison within the same study demonstrates that the fluorinated product requires distinct synthetic optimization and yields a different outcome compared to its chlorinated precursor.

Fluorinated β-Ketoester Synthesis Halogen-Exchange Fluorination Voriconazole Intermediate

Process Purity: Continuous Production of Ethyl 2-Fluoro-3-oxopentanoate Achieves ≥98.5% Purity vs. Batch Methods

A patented continuous production method for ethyl 2-fluoro-3-oxopentanoate achieves a purity specification of ≥98.5% by GC, with fluorine content of 11.3–11.9% and moisture ≤0.3% [1]. This represents a significant purity improvement over traditional batch rectification, which struggles to separate the product from the closely boiling 2-fluoro-3-oxopentanoic acid impurity (boiling points differ by <5 °C) [2].

Continuous Flow Synthesis Pharmaceutical Intermediate Purity Process Analytical Technology

Fluorination Efficiency: Methyl 2-Fluoro-3-oxopentanoate Analog Achieves 100% Conversion and 95% Selectivity with BDM

Although direct data for ethyl 2-fluoro-3-oxopentanoate are not available, the methyl ester analog (methyl 2-fluoro-3-oxopentanoate) can be synthesized via fluorination of methyl 3-oxopentanoate using difluorobis(fluoroxy)methane (BDM) in anhydrous HF, achieving 100% conversion and 95% selectivity [1]. In contrast, direct fluorination with dilute F₂ typically affords a less pure product contaminated with radical fluorination byproducts [1].

Electrophilic Fluorination BDM Fluorinating Agent 1,3-Dicarbonyl Selectivity

Physicochemical Profile: Ethyl 2-Fluoro-3-oxopentanoate vs. Non-Fluorinated Ethyl 3-Oxopentanoate

Ethyl 2-fluoro-3-oxopentanoate exhibits a boiling point of 191.7±20.0 °C at 760 mmHg [1], a density of 1.077±0.06 g/cm³ , and a predicted pKa of 9.14±0.46 . In contrast, the non-fluorinated analog ethyl 3-oxopentanoate has a significantly lower boiling point of 83–84 °C at 12 mmHg and a density of 1.01 g/mL . The fluorine atom introduces a substantial increase in boiling point and density, which directly affects separation and purification strategies.

β-Ketoester Physical Properties Fluorine Substituent Effects Solubility and Stability

Ethyl 2-Fluoro-3-oxopentanoate: Best-Fit Research and Industrial Application Scenarios Based on Quantitative Evidence


Synthesis of Voriconazole and Related Triazole Antifungals

Ethyl 2-fluoro-3-oxopentanoate is an established key intermediate in the synthesis of 4-chloro-6-ethyl-5-fluoropyrimidine, which is then elaborated to voriconazole, a broad-spectrum triazole antifungal . The continuous production method achieving ≥98.5% purity [1] directly supports the high-purity requirements of API manufacturing, ensuring that downstream steps are not compromised by co-boiling impurities such as 2-fluoro-3-oxopentanoic acid [2].

Fluorinated Heterocycle Synthesis for Medicinal Chemistry

The α-fluoro-β-ketoester motif is a versatile building block for constructing fluorinated heterocycles (e.g., pyrimidines, pyrazoles) that are prevalent in drug discovery [3]. The compound's ability to undergo selective reductions and substitutions [4] makes it suitable for introducing fluorine atoms into lead compounds to modulate metabolic stability, lipophilicity, and target binding, as demonstrated by the high-selectivity fluorination methods for its methyl ester analog [5].

Continuous Flow Process Development for β-Ketoester Intermediates

The patent literature explicitly demonstrates that ethyl 2-fluoro-3-oxopentanoate is amenable to continuous flow production, which improves purity and throughput compared to traditional batch processes [2]. This scenario is ideal for contract manufacturing organizations (CMOs) and pharmaceutical companies seeking to implement continuous manufacturing for fluorinated intermediates, leveraging the established molar yields and purity specifications as benchmarks for process optimization.

Development of Enzyme Inhibitors and Antihypertensive Candidates

The fluorinated β-ketoester scaffold has been adopted by pharmaceutical intermediates suppliers for the development of antihypertensive drug candidates and enzyme inhibitors [6]. While specific biological activity data for this compound are limited, the established synthetic accessibility and high purity (≥98.5%) [1] make it a reliable starting material for structure-activity relationship (SAR) studies where the α-fluoro substituent is hypothesized to enhance binding affinity or metabolic stability.

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